(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide
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Description
(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O3S2 and its molecular weight is 423.93. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Synthesis Methods
- The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been studied to understand their properties. Such studies are essential for drug development and material science (Galushchinskiy, Slepukhin & Obydennov, 2017).
Anticancer Activities
- Benzothiazole derivatives, similar to the compound , have been investigated for their potential in cancer therapy. For instance, a study on a novel benzothiazole compound, SKLB826, showed promising results in inhibiting human hepatocellular carcinoma growth (Lei et al., 2015).
Antibacterial Properties
- A series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and found to have broad-spectrum antibacterial activity against various microorganisms (Bhoi et al., 2015).
Anti-inflammatory and Anticonvulsant Effects
- Research into 4-thiazolidinone derivatives, which are structurally related to the compound , has explored their use as non-steroidal anti-inflammatory drugs (NSAIDs). This includes synthesizing and testing compounds for anti-exudative activity (Golota et al., 2015).
- Studies on N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides have shown potential as anticonvulsant agents, highlighting the medical applications of such compounds (Amir et al., 2012).
Acetylcholinesterase Inhibition
- Benzothiazole derivatives with piperazine and thiocarbamate moieties have been synthesized and evaluated for their acetylcholinesterase inhibitory properties, which is relevant for treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-2-5-22-14-4-3-13(19)10-15(14)27-18(22)20-16(23)11-26-12-17(24)21-6-8-25-9-7-21/h1,3-4,10H,5-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNMRBOACSPQJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CSCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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